6-Ethyl-9-oxaergoline is a compound that belongs to the class of ergoline derivatives, which are characterized by their bicyclic structure containing a nitrogen atom. This compound has garnered interest due to its potential pharmacological applications, particularly in the field of neuroscience and psychiatry. The molecular formula for 6-ethyl-9-oxaergoline is C₁₅H₁₈N₂O, and it is known for its dopamine agonist activity, which may have implications for treating conditions such as Parkinson's disease and other neurological disorders .
6-Ethyl-9-oxaergoline is classified as an ergoline derivative, specifically a member of the D-heteroergolines. It features an oxygen atom in its structure, distinguishing it from other ergolines. The compound has been studied for its biochemical properties and potential therapeutic effects, making it a subject of interest in medicinal chemistry and pharmacology .
The synthesis of 6-ethyl-9-oxaergoline has been achieved through various chemical methods. One notable approach involves the use of rhodium-catalyzed reactions that facilitate the formation of oxazinones, which can serve as intermediates in the synthesis of this compound. The asymmetric ring-opening reactions of oxabicyclic alkenes have also been employed to create chiral centers essential for the biological activity of the compound .
The synthesis typically involves multiple steps, including the formation of the core ergoline structure followed by functionalization at specific positions to introduce the ethyl group and the oxygen atom. Careful control of reaction conditions such as temperature and solvent choice is crucial to achieving high yields and desired stereochemistry.
The molecular structure of 6-ethyl-9-oxaergoline features a bicyclic framework typical of ergolines, with an ethyl group at the 6-position and an oxygen atom incorporated into the ring system at the 9-position. This unique structural arrangement contributes to its biological activity.
The compound has a molecular weight of approximately 246.32 g/mol. Its structural representation can be visualized through various chemical drawing software, which depicts the arrangement of atoms and bonds clearly .
6-Ethyl-9-oxaergoline participates in several chemical reactions that are relevant to its synthesis and potential modifications. These include nucleophilic substitutions, oxidation-reduction reactions, and ring-opening processes that can alter its functional groups or introduce new functionalities.
In laboratory settings, reactions involving 6-ethyl-9-oxaergoline are often monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess purity and yield. Detailed mechanistic studies may also be conducted to understand how different reagents interact with the compound.
The mechanism of action for 6-ethyl-9-oxaergoline primarily involves its role as a dopamine agonist. By binding to dopamine receptors in the brain, it mimics the effects of dopamine, which can help alleviate symptoms associated with dopamine deficiency disorders like Parkinson's disease.
Pharmacological studies have shown that 6-ethyl-9-oxaergoline exhibits significant affinity for dopamine receptors, particularly D₂ receptors, suggesting its potential use in treating conditions related to dopaminergic signaling .
6-Ethyl-9-oxaergoline is typically presented as a crystalline solid with moderate solubility in organic solvents. Its melting point and boiling point are not extensively documented but can be determined through experimental methods.
The compound is stable under standard laboratory conditions but may undergo degradation when exposed to strong acids or bases. Its reactivity profile indicates that it can participate in electrophilic aromatic substitution reactions due to the presence of electron-rich aromatic rings in its structure.
The primary applications of 6-ethyl-9-oxaergoline lie within pharmacology and medicinal chemistry. It has been investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson's disease due to its dopaminergic activity. Additionally, research into its effects on neurotransmitter systems could lead to new insights into psychiatric disorders .
6-Ethyl-9-oxaergoline (CAS # 81244-91-9) possesses the systematic IUPAC name 7-ethyl-4,6a,7,8,9,10a-hexahydro-6H-indolo[3,4-gh][1,4]benzoxazine, reflecting its complex tetracyclic structure. This ergoline derivative incorporates an oxygen atom within its characteristic benzoxazine ring system, differentiating it from classical ergoline alkaloids [1] [3].
The molecular formula C₁₅H₁₈N₂O reveals its elemental composition: 15 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. With a molecular weight of 242.322 g/mol and an exact mass of 242.1419 Da, this compound exhibits moderate lipophilicity as indicated by its calculated XLogP3 value of 2.0 [1] [3]. The polar surface area (PSA) is 28.3 Ų, suggesting moderate membrane permeability potential. The structural complexity is further captured in its SMILES notation ([C@@H]34CC1=C[NH]C2=CC=CC(=C12)C3OCCN4CC
) and InChIKey (ILMWHLYQRWFIJV-UKRRQHHQSA-N
), which precisely encode atomic connectivity and stereochemical features [1].
Table 1: Molecular Identity and Structural Descriptors of 6-Ethyl-9-oxaergoline
Property | Value |
---|---|
CAS Registry Number | 81244-91-9 |
IUPAC Name | 7-ethyl-4,6a,7,8,9,10a-hexahydro-6H-indolo[3,4-gh][1,4]benzoxazine |
Molecular Formula | C₁₅H₁₈N₂O |
Molecular Weight | 242.322 g/mol |
Exact Mass | 242.1419 Da |
SMILES Notation | [C@@H]34CC1=C[NH]C2=CC=CC(=C12)C3OCCN4CC |
InChIKey | ILMWHLYQRWFIJV-UKRRQHHQSA-N |
XLogP3 | 2.0 |
Polar Surface Area (PSA) | 28.3 Ų |
The ergoline scaffold of 6-ethyl-9-oxaergoline contains multiple chiral centers, making stereochemistry a critical determinant of its pharmacological activity. The specific stereodescriptor (6aR,10aR) denotes the absolute configuration at the C6a and C10a positions within the hexahydroindolo ring system [3]. This configuration influences the three-dimensional orientation of pharmacophoric elements essential for receptor recognition [2] [4].
Enantiomeric differences profoundly impact biological activity. Research demonstrates that the (-)-enantiomer exhibits potent α₂-adrenergic agonist activity, while the (+)-enantiomer functions primarily as an α₂-adrenergic antagonist. This stereoselective divergence exemplifies the "Ariëns Principle," where enantiomers behave as distinct pharmacological entities rather than minor variants of the same compound [2] [5]. The profound implications of stereochemistry in drug-receptor interactions underscore why neglecting enantiomeric distinctions constitutes what Ariëns termed "sophisticated nonsense" in pharmacokinetics and pharmacology [2]. The differential receptor binding arises from the enantiomers' distinct spatial arrangements, which create complementary or non-complementary interactions with chiral binding pockets in adrenergic receptors [4].
Table 2: Stereochemical and Biological Properties of 6-Ethyl-9-oxaergoline Enantiomers
Enantiomer | Absolute Configuration | Adrenergic Activity | Pharmacological Significance |
---|---|---|---|
(-)-isomer | (6aR,10aR) | α₂-Adrenergic Agonist | Binds stereoselectively to pre-synaptic receptors; modulates neurotransmitter release |
(+)-isomer | (6aS,10aS) | α₂-Adrenergic Antagonist | Blocks receptor activation; distinct therapeutic potential from agonist enantiomer |
Computational predictions indicate a density of 1.196 g/cm³ and a high boiling point of 429.76°C at standard atmospheric pressure (760 mmHg), suggesting significant molecular stability under thermal stress [1]. The flash point of 213.71°C classifies this compound as combustible, necessitating careful handling to prevent electrostatic discharge during laboratory manipulation [1] [3].
While experimental solubility data remains limited, the moderate lipophilicity (XLogP3 = 2.0) implies limited water solubility but probable solubility in organic solvents like ethanol, methanol, or dimethyl sulfoxide. The benzoxazine and indole moieties may confer sensitivity to strong acids/bases and oxidative conditions, requiring storage in tightly sealed containers under inert atmosphere to prevent degradation. The compound should be stored in cool, well-ventilated environments separated from incompatible materials [3].
Crystallinity data is unavailable in the literature, though the presence of multiple chiral centers suggests potential for polymorphic forms. The compound's stability profile warrants careful consideration during formulation development, particularly regarding potential hydrolysis of the benzoxazine ring under extreme pH conditions [1] [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3